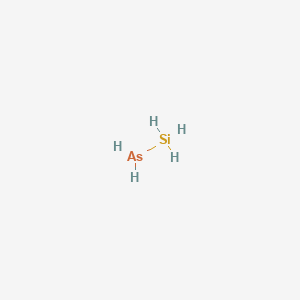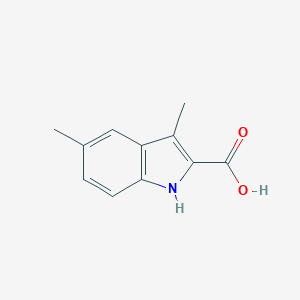
3,5-二甲基-1H-吲哚-2-羧酸
描述
3,5-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their presence in natural products and pharmaceuticals. The specific compound , 3,5-Dimethyl-1H-indole-2-carboxylic acid, is not directly mentioned in the provided papers, but its structure can be inferred to contain indole as the core structure, with methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position.
Synthesis Analysis
The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. The provided papers do not directly discuss the synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid, but they do provide insights into the synthesis of related compounds. For instance, the synthesis of γ-carbolines involves acid-catalyzed cyclization of indolyl-containing acids, followed by a series of reactions including dehydrogenation and Curtius rearrangement . This information suggests that similar strategies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyrrole ring. The indole ring system can participate in hydrogen bonding due to the presence of a hetero-amine group, as seen in the crystal structure of indole-3-carboxylic acid, which forms hydrogen-bonded cyclic carboxylic acid dimers . This feature is likely to be present in 3,5-Dimethyl-1H-indole-2-carboxylic acid as well, affecting its molecular interactions and stability.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including oligomerization under acidic conditions. For example, indole-3-carbinol (I3C) forms various oligomeric products in acidic media, such as diindolylmethane and indolo[3,2-b]carbazole . These reactions are pH-dependent and can also be influenced by solvent effects. While the specific chemical reactions of 3,5-Dimethyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, it can be hypothesized that it may also undergo similar acid-catalyzed reactions, potentially leading to dimerization or other oligomerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and reactivity. The carboxylic acid group in indole-3-carboxylic acid contributes to the formation of dimeric structures through hydrogen bonding . Similarly, the methyl groups and carboxylic acid group in 3,5-Dimethyl-1H-indole-2-carboxylic acid would influence its physical properties, such as solubility in water and organic solvents, as well as its chemical reactivity, including its potential to form dimers or other higher-order structures.
科学研究应用
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been reported to possess antiviral properties .
- Method : Specific derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate were prepared and tested for their antiviral properties .
- Results : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-HIV Activity
- Field : Virology
- Application : Certain indolyl and oxochromenyl xanthenone derivatives have been designed and tested for their anti-HIV-1 properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Anticancer Activity
- Field : Oncology
- Application : 2,3-Dimethylindoles and tetrahydrocarbazoles have shown anticancer properties against various cancer cell lines .
- Method : These compounds were tested using a staining assay of propidium iodide (PI) .
- Results : Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .
-
EphB3 Receptor Tyrosine Kinase Inhibitors
-
Human P2X7 Receptor Antagonists
- Field : Pharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Urotensin II Receptor Agonists
- Field : Endocrinology
- Application : Indole derivatives can be used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Antibacterial Activity
-
EphB3 Receptor Tyrosine Kinase Inhibitors
-
Human P2X7 Receptor Antagonists
- Field : Pharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrazolodiazepine derivatives, which act as human P2X7 receptor antagonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
Urotensin II Receptor Agonists
- Field : Endocrinology
- Application : Indole derivatives can be used as reactants for the preparation of potent nonpeptidic urotensin II receptor agonists .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
-
5-HT4 Receptor Ligands
- Field : Neuropharmacology
- Application : Indole derivatives can be used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .
- Method & Results : The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the source .
属性
IUPAC Name |
3,5-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZZEXCOEXFISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390129 | |
| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
16381-45-6 | |
| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



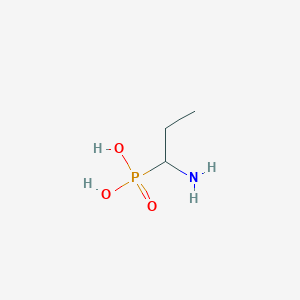
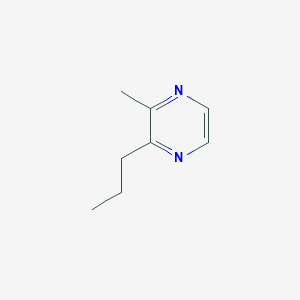
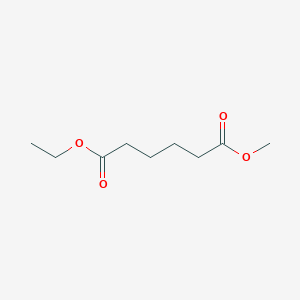
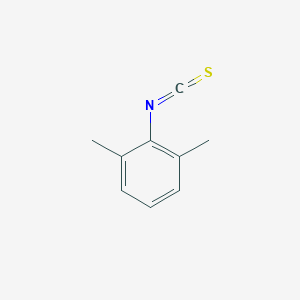
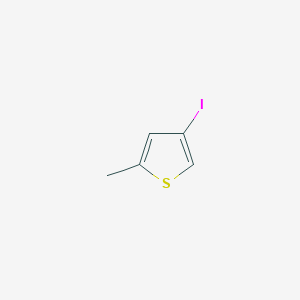
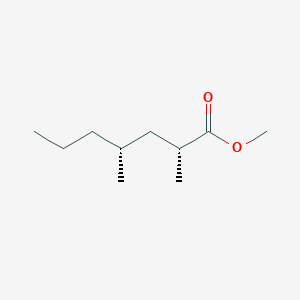
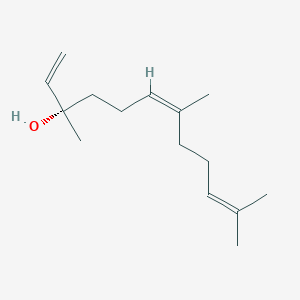
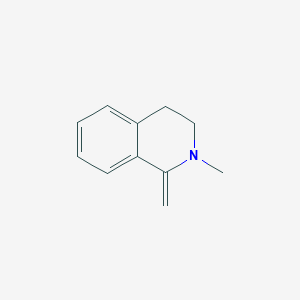
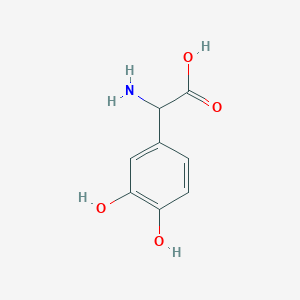
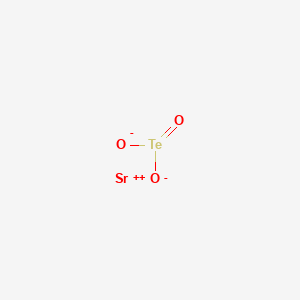
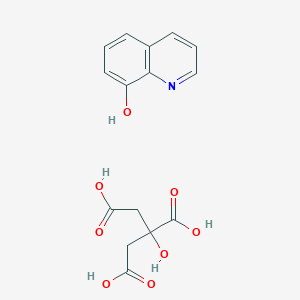
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
